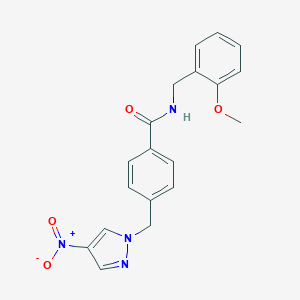
N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide, also known as CZ-1, is a novel compound with potential applications in scientific research. CZ-1 is a member of the adamantane-based triazole antifungal agents and has been shown to have potent antifungal activity against several fungal strains.
作用機序
The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide is not fully understood, but it is believed to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This disrupts the integrity of the fungal cell membrane, leading to cell death. N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has also been shown to inhibit the activity of fungal cytochrome P450 enzymes, which are involved in the metabolism of ergosterol.
Biochemical and Physiological Effects
N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further research. Studies have also shown that N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide does not affect the growth of mammalian cells, indicating its selectivity towards fungal cells. N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One advantage of N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide is its potent antifungal activity, which makes it a useful tool for studying fungal infections. N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide also has minimal toxicity, making it a safer alternative to other antifungal agents. However, one limitation of N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide is its limited solubility in aqueous solutions, which may affect its efficacy in certain experiments.
将来の方向性
There are several future directions for research on N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide. One area of interest is its potential use as a treatment for fungal infections in humans. Further studies are needed to determine the safety and efficacy of N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide in humans. Another area of interest is its potential use as a tool for studying fungal infections in animal models. Studies are needed to determine the optimal dosage and administration route of N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide in animal models. Finally, further studies are needed to determine the mechanism of action of N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide and to identify potential targets for drug development.
合成法
The synthesis of N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide involves the reaction of 5-chloro-2-methylbenzoyl chloride with 1-adamantylamine to obtain 5-chloro-2-methyl-N-(1-adamantyl)benzamide. This intermediate product is then reacted with sodium azide and copper (I) iodide to form the triazole ring, resulting in the final product N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide. The synthesis method of N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has shown promising results in scientific research, particularly in the field of antifungal agents. Studies have shown that N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has potent antifungal activity against several fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has also been shown to have synergistic effects with other antifungal agents, such as fluconazole and amphotericin B.
特性
製品名 |
N-(5-chloro-2-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide |
|---|---|
分子式 |
C20H23ClN4O |
分子量 |
370.9 g/mol |
IUPAC名 |
N-(5-chloro-2-methylphenyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C20H23ClN4O/c1-13-2-3-16(21)5-17(13)24-18(26)19-6-14-4-15(7-19)9-20(8-14,10-19)25-12-22-11-23-25/h2-3,5,11-12,14-15H,4,6-10H2,1H3,(H,24,26) |
InChIキー |
KKAGALZTOVTWOT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5 |
正規SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-carbamoylphenyl)-5-[(2,5-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B213665.png)
![3-methyl-N-[2-(phenylcarbonyl)phenyl]thiophene-2-carboxamide](/img/structure/B213670.png)
![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)


![N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213675.png)
![N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213676.png)
![N-(5-methyl-3-isoxazolyl)-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B213678.png)



![{5-[(3-chlorophenoxy)methyl]furan-2-yl}(3,5-dimethyl-1H-pyrazol-1-yl)methanone](/img/structure/B213683.png)
![N-(2,4-dichlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213684.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-[(3-chlorophenoxy)methyl]benzamide](/img/structure/B213686.png)